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molecular formula C5H8BrNO2 B8549625 4-(Bromomethyl)-4-methyl-1,3-oxazolidin-2-one

4-(Bromomethyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No. B8549625
M. Wt: 194.03 g/mol
InChI Key: MRXPVPHSEPPAOK-UHFFFAOYSA-N
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Patent
US08729112B2

Procedure details

To a solution of 4-(chloromethyl)-4-methyloxazolidin-2-one (1.49 g, 9.96 mmol) in DMF (100 ml) was added sodium bromide (11.02 g, 107 mmol), and the suspension heated to 80° C. for 6 h. The suspension was concentrated in vacuo and the residue purified by flash chromatography (30% to 60% ethyl acetate in hexanes) to give the title compound as a white solid (1.33 g, 6.86 mmol, 66%). 1H NMR (CDCl3, 400 MHz) δ 1.54 (s, 3H), 3.47 (s, 2H), 4.14 (d, J=9.2 Hz, 1H), 4.35 (d, J=8.8 Hz, 1H), 6.24 (br s, 1H). LRMS (ESI/APCI): 194 [M+H]+.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
11.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1.[Br-:10].[Na+]>CN(C=O)C>[Br:10][CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
ClCC1(NC(OC1)=O)C
Name
Quantity
11.02 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (30% to 60% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCC1(NC(OC1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.86 mmol
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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